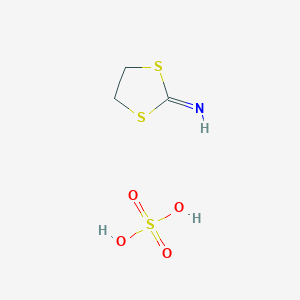
1,3-dithiolan-2-imine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dithiolan-2-imine;sulfuric acid is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with two sulfur atoms and one nitrogen atom The sulfate component indicates the presence of a sulfate ion in a 1:1 ratio with the 1,3-dithiolan-2-imine molecule
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolan-2-imine derivatives can be synthesized through the reaction of N-alkyl-1,3-oxathiolan-2-imines with potassium thiocyanate. The reaction typically involves the use of alcohols under Ritter conditions to afford 4-substituted N-alkyl-1,3-dithiolan-2-imines . Another method involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines .
Industrial Production Methods
Industrial production methods for 1,3-dithiolan-2-imine, sulfate (1:1) are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
1,3-dithiolan-2-imine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
Chemical Properties and Preparation
1,3-Dithiolan-2-imine; sulfuric acid is characterized by a molecular formula of C3H7NO4S3 and a molecular weight of 217.3 g/mol. The compound features a five-membered ring structure containing two sulfur atoms and one nitrogen atom, with the sulfate component indicating the presence of a sulfate ion in a 1:1 ratio with the dithiolan-2-imine molecule.
Scientific Research Applications
The applications of 1,3-dithiolan-2-imine; sulfuric acid can be categorized as follows:
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing other sulfur-containing heterocycles and as a reagent in organic synthesis.
- Reactivity : The compound undergoes various reactions including oxidation (yielding sulfoxides or sulfones), reduction (producing thiols or thioethers), and nucleophilic substitution reactions.
Biology
- Enzyme Inhibition : Investigated for its potential to inhibit enzymes such as glycosylases. The mechanism involves strong interactions between sulfur atoms in the compound and active sites of enzymes, leading to covalent bond formation or non-covalent interactions like hydrogen bonding.
Medicine
- Antimicrobial Properties : Explored for its antibacterial and antiviral properties. Studies have shown that derivatives exhibit activity against various bacterial strains including Bacillus subtilis and Escherichia coli .
Industry
- Material Development : Utilized in developing materials with high electrical conductivity and molecular switches. Its unique chemical structure allows for innovative applications in electronic materials.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized derivatives of 1,3-dithiolan-2-imine against several bacterial strains using the agar well diffusion method. Results indicated significant antibacterial activity across varying concentrations, demonstrating its potential as an antimicrobial agent .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of urease by derivatives of 1,3-dithiolan-2-imine showed promising results in reducing urease activity significantly, suggesting potential therapeutic applications in conditions like renal stones .
作用機序
The mechanism of action of 1,3-dithiolan-2-imine, sulfate (1:1) involves its interaction with molecular targets such as enzymes. The sulfur atoms in the compound can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
類似化合物との比較
1,3-dithiolan-2-imine;sulfuric acid can be compared with other sulfur-containing heterocycles such as 1,3-dithianes and 1,3-oxathiolanes. These compounds share similar structural features but differ in their chemical reactivity and applications . For example:
特性
CAS番号 |
19210-54-9 |
|---|---|
分子式 |
C3H7NO4S3 |
分子量 |
217.3 g/mol |
IUPAC名 |
1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C3H5NS2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h4H,1-2H2;(H2,1,2,3,4) |
InChIキー |
DNFYSWDNSNKUOM-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
正規SMILES |
C1CSC(=N)S1.OS(=O)(=O)O |
Key on ui other cas no. |
19210-54-9 |
同義語 |
1,3-dithiolan-2-iminium hydrogen sulphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















